molecular formula C24H24ClN7O B2595297 3-chloro-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 1021025-42-2

3-chloro-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2595297
CAS No.: 1021025-42-2
M. Wt: 461.95
InChI Key: SJWQAESMMRIBSJ-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-d]pyrimidine core substituted at position 4 with a 4-phenylpiperazine group and at position 1 with a 2-chloroethyl-linked 3-chlorobenzamide moiety.

Properties

IUPAC Name

3-chloro-N-[2-[4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN7O/c25-19-6-4-5-18(15-19)24(33)26-9-10-32-23-21(16-29-32)22(27-17-28-23)31-13-11-30(12-14-31)20-7-2-1-3-8-20/h1-8,15-17H,9-14H2,(H,26,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWQAESMMRIBSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. This core can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions. The phenylpiperazine moiety is then introduced via a nucleophilic substitution reaction, followed by the attachment of the benzamide group through an amide coupling reaction. Common reagents used in these steps include O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TBTU) and N,N-Diisopropylethylamine (DIEA) .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of automated synthesis equipment and high-throughput screening methods to identify the most efficient reaction conditions. Scale-up processes are carefully monitored to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated products. Substitution reactions can result in halogenated or alkylated derivatives.

Scientific Research Applications

Table 1: Structural Components of the Compound

ComponentDescription
Pyrazolo[3,4-d]pyrimidineCore structure with diverse biological activity
4-PhenylpiperazineEnhances central nervous system activity
ChlorobenzamidePotentially increases binding affinity

Anticancer Activity

Recent studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. These compounds have been shown to induce apoptosis in various cancer cell lines. For instance, research has demonstrated that certain derivatives can inhibit tumor growth through modulation of key signaling pathways involved in cell proliferation and survival .

Case Study: Antitumor Efficacy

In a study involving synthesized derivatives of pyrazolo[3,4-d]pyrimidine, several compounds exhibited IC50 values in the low micromolar range against human cancer cell lines such as HCT116 and MCF7. The introduction of the piperazine moiety was found to enhance cytotoxicity significantly compared to analogs lacking this feature .

Neurological Applications

The piperazine ring is known for its role in modulating neurotransmitter systems, particularly serotonin and dopamine receptors. Compounds similar to 3-chloro-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide have been investigated for their potential as antidepressants and anxiolytics.

Case Study: Serotonin Receptor Modulation

A series of studies have evaluated the effects of piperazine-containing compounds on serotonin receptors (5-HT). These studies revealed that modifications to the piperazine ring can lead to selective receptor binding profiles, which may be beneficial for developing targeted therapies for mood disorders .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of 3-chloro-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide to various biological targets. These studies suggest that the compound can effectively bind to protein targets involved in cancer progression and neurotransmission.

Table 2: Predicted Binding Affinities

Target ProteinPredicted Binding Affinity (kcal/mol)
PD-1-9.5
Serotonin Receptor 5-HT1A-8.7
EGFR-8.0

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action is beneficial in conditions like Alzheimer’s disease, where cholinergic deficiency is a hallmark.

Comparison with Similar Compounds

Structural Analogues with Pyrazolo[3,4-d]pyrimidine Cores

Compound Name Core Structure Key Substituents Biological Activity/Application Reference
Target Compound Pyrazolo[3,4-d]pyrimidine 4-Phenylpiperazin-1-yl, 3-chlorobenzamide Hypothesized CNS receptor modulation
5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide () Pyrazolo[3,4-d]pyrimidine Dichlorophenylpiperazine, pentanamide chain Dopamine D3 receptor selectivity
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[...])-... () Pyrazolo[3,4-d]pyrimidine Chromen-4-one, fluorophenyl, isopropylbenzamide Kinase inhibition (implied)
1-(2-Chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one () Pyrazolo[3,4-d]pyrimidinone Chloroethyl chain, no piperazine/benzamide Antitumor proliferative activity
2-((1-(2-(2-(2-Ethoxyethoxy)ethoxy)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)benzo[d]thiazole () Pyrazolo[3,4-d]pyrimidine Ethoxyethoxyethyl chain, thio-benzo[d]thiazole Not explicitly stated

Key Observations :

  • Piperazine Substitution : The target compound and ’s analog share phenylpiperazine groups, but uses dichlorophenyl substituents, which may enhance lipophilicity and receptor affinity .
  • Benzamide vs. Other Amides : The 3-chlorobenzamide in the target contrasts with ’s pentanamide (longer chain) and ’s fluorobenzamide (bioisosteric substitution). Benzamide derivatives are often associated with improved metabolic stability .

Analogs with Divergent Core Structures

Compound Name Core Structure Key Substituents Biological Activity/Application Reference
Imp. B(BP): 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one () Triazolo[4,3-a]pyridinone Phenylpiperazine, propyl chain Pharmaceutical impurity
N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide () Pyrazolo[3,4-b]pyridine Ethyl-methylpyrazole, dimethylphenyl Undisclosed (structural analog)

Key Observations :

  • Core Flexibility: Triazolo[4,3-a]pyridinone () and pyrazolo[3,4-b]pyridine () cores differ in ring fusion, which may reduce affinity for pyrazolo[3,4-d]pyrimidine-specific targets .
  • Piperazine Retention : retains the phenylpiperazine group but lacks the benzamide, highlighting the target compound’s unique combination of pharmacophores .

Key Observations :

  • Molecular Weight : The target’s higher molecular weight (vs. ’s simpler analog) may impact bioavailability, necessitating formulation optimization.
  • Synthetic Complexity : ’s use of palladium-catalyzed cross-coupling (e.g., Suzuki reaction) suggests the target compound could employ similar high-yield methods .

Research Implications

  • Receptor Targeting : The phenylpiperazine moiety in the target compound aligns with dopamine D3 receptor ligands (), while the pyrazolo[3,4-d]pyrimidine core may confer kinase inhibition () or antitumor activity () .
  • Structure-Activity Relationship (SAR) : Chlorine at the benzamide position (target) versus fluorine () could modulate electron-withdrawing effects and binding kinetics.

Biological Activity

The compound 3-chloro-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a novel chemical entity that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structure and Properties

The compound features a complex structure comprising a pyrazolo[3,4-d]pyrimidine core linked to a phenylpiperazine moiety through an ethyl chain. This unique configuration is hypothesized to contribute to its biological activity.

Research indicates that compounds with similar structures often exert their effects through various mechanisms, including:

  • Inhibition of Kinases : Many pyrazole derivatives act as inhibitors of specific kinases, which are crucial in cell signaling pathways related to cancer progression. For instance, compounds similar to the target compound have shown inhibition against Aurora-A kinase, a target in cancer therapy .
  • Antagonism of Receptors : The phenylpiperazine component suggests potential activity as a receptor antagonist. Piperazine derivatives are known for their interactions with neurotransmitter receptors, which may influence central nervous system (CNS) disorders .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For example:

  • A derivative demonstrated significant cytotoxicity against HCT116 and MCF-7 cancer cell lines with IC50 values of 0.39 µM and 0.46 µM respectively . This suggests that the target compound may possess similar anticancer properties.

Anti-inflammatory Effects

Compounds structurally related to the target have been studied for their anti-inflammatory effects. Some derivatives exhibited selective inhibition of COX-II, an enzyme involved in inflammatory processes . The potential for the target compound to modulate inflammatory pathways could be significant in treating conditions like arthritis or other inflammatory diseases.

Case Studies and Research Findings

Several studies have assessed the biological activities of compounds related to 3-chloro-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide:

StudyCompoundActivityIC50 Value
Li et al. (2022)Pyrazole derivativeAnticancer0.39 µM (HCT116)
Zheng et al. (2022)Benzimidazole derivativeKinase inhibition0.19 µM (BRAF)
Eren et al. (2023)Pyrazole linked thiazolineCOX-II inhibition0.011 µM

These studies illustrate the promising biological profiles associated with similar compounds, indicating that the target compound may also exhibit significant pharmacological effects.

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